molecular formula C5H7NaO3 B3121487 Sodium 3-ethoxy-3-oxoprop-1-en-1-olate CAS No. 287390-25-4

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Cat. No. B3121487
CAS RN: 287390-25-4
M. Wt: 138.1 g/mol
InChI Key: ITWVTNYFGKFDGE-BJILWQEISA-M
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Description

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a chemical compound used as a precursor in the synthesis of malonic acid and formylacetate . It has a molecular weight of 138.1 g/mol and a formula of C5H7NaO3 .


Synthesis Analysis

This compound can be prepared by the reaction of ethyl formate with sodium hydroxide, followed by hydrolysis .


Molecular Structure Analysis

The IUPAC name for this compound is sodium (1E)-3-ethoxy-3-oxo-1-propen-1-olate . The InChI code is 1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1/b4-3+; .


Chemical Reactions Analysis

As mentioned earlier, Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is used as a precursor in the synthesis of malonic acid and formylacetate . The specific reactions it undergoes in these syntheses are not detailed in the available resources.


Physical And Chemical Properties Analysis

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate has a melting point of 150°C and is soluble in water, ethanol, acetone, ether, and benzene .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate serves as a precursor in synthesizing various heterocyclic compounds. For instance, it has been used in creating novel derivatives of fused heterocyclic ring systems, such as pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo-[1,2-a]pyrimidines (Mostafa & Nada, 2015). These compounds have potential applications in various fields, including pharmaceuticals and materials science.

Crystallography and Molecular Structure Studies

In crystallography, this compound has been used to understand molecular structures and packing. For example, the structure of sodium 2-hydroxy-3,4-dioxocyclobut-1-en-1-olate monohydrate provided insights into how sodium atoms coordinate with other molecules, illustrating intermolecular interactions in crystal structures (Petrova et al., 2006).

Catalytic and Chemical Reaction Studies

This compound is also involved in catalytic and chemical reaction studies. For instance, it plays a role in nucleophilic additions to olefinic bonds and ether formation reactions, shedding light on reaction mechanisms and pathways in organic chemistry (Grob & Katayama, 1977).

Development of Metal Complexes

The sodium 3-ethoxy-3-oxoprop-1-en-1-olate compound is instrumental in the development of various metal complexes. These complexes have been tested for antibacterial activity, indicating its potential in creating new antibacterial agents (Kunavina et al., 2019).

Luminescence Properties

In the field of luminescence, salts of similar structures with alkali metals (including sodium) have been studied for their luminescence properties. These studies are crucial in the development of materials for lighting and display technologies (Tafeenko et al., 2009).

Energy Storage and Battery Technology

Sodium compounds, including those related to sodium 3-ethoxy-3-oxoprop-1-en-1-olate, are extensively studied in the context of energy storage. They are potential materials for use as cathodes in sodium-ion batteries, which are a sustainable alternative to lithium-ion batteries (Barpanda et al., 2013). These applications are crucial for the development of efficient, cost-effective, and environmentally friendly energy storage solutions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

sodium;(E)-3-ethoxy-3-oxoprop-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWVTNYFGKFDGE-BJILWQEISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

CAS RN

58986-28-0, 287390-25-4
Record name Sodium ethyl 3-oxidoacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name sodium 3-ethoxy-3-oxoprop-1-en-1-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (60% dispersion in oil) (269 g, 16.7 mol) in isopropyl ether (12 L) was slowly added ethyl acetate (1280 g, 14.2 mol) at such a rate as to maintain an internal temperature of 45° C. Ethyl formate (2232 g, 30.13 mol) then added dropwise at 42° C. and stirred at ambient temperature for 18 h. The mixture was filtered and washed with ethyl ether (2×300 mL), with hexanes (500 mL) and the solid was dried to give sodium 2-ethoxycarbonyl ethenolate as a white solid (1930 g, 99%); 1H NMR (DMSO-d6, 300 MHz) δ1.03 (t.3H), 3.86 (q, 2H), 4.08(d, 1H), 8.03 (d, 1H).
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
1280 g
Type
reactant
Reaction Step Two
Quantity
2232 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of sodium hydride, 60% (1.07 g, 26.7 mmol) and iPr2O (40 mL) at RT was added ethyl acetate (2.36 ml, 24.1 mmol) in one portion. The internal temperature was adjusted to 40° C. After 5 minutes, ethyl formate (3.87 ml, 48.1 mmol) was added dropwise such that the internal temperature did not rise above 42° C. After the addition was complete, the solution was stirred at RT for 16 hr. The mixture was filtered under Argon and the solid rinsed with hexanes. The resulting white solid, sodium (Z)-3-ethoxy-3-oxoprop-1-en-1-olate, was advanced without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.36 mL
Type
reactant
Reaction Step Two
Quantity
3.87 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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